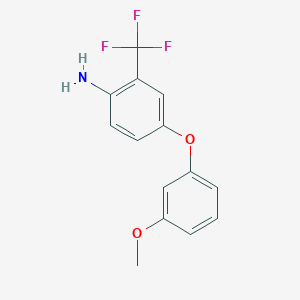

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Descripción general

Descripción

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound that features both a methoxyphenoxy group and a trifluoromethyl group attached to an aniline core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

Nitration: The starting material, 3-methoxyphenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group, forming 3-methoxyaniline.

Trifluoromethylation: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide and a radical initiator.

Coupling Reaction: Finally, the methoxyphenoxy group is coupled with the trifluoromethylated aniline through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of high-efficiency catalysts .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of complex organic molecules. It is frequently used to produce substituted bicyclic heterocycles such as quinolines and benzotriazoles, which are important in medicinal chemistry . The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its incorporation into various chemical frameworks.

Reactions and Derivatives

The compound undergoes several chemical transformations, including oxidation to form quinone derivatives and reduction to yield amines. It can also participate in substitution reactions to generate a variety of substituted aniline derivatives. This versatility makes it a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs).

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have explored its effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation . The compound's mechanism of action is believed to involve interactions with specific molecular targets, modulating their activity and potentially leading to therapeutic effects.

Pesticide Development

This compound is also utilized as an intermediate in the synthesis of trifluoromethyl-containing phthalic acid diamides, which are recognized for their effectiveness as pesticides. The incorporation of trifluoromethyl groups enhances the biological activity of these compounds, making them suitable for agricultural applications .

Data Tables

Case Studies

-

Synthesis of Quinoline Derivatives

A study demonstrated the synthesis of various quinoline derivatives using this compound as a precursor. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in producing complex structures relevant to drug discovery . -

Anticancer Activity Assessment

In vitro studies assessed the anticancer potential of this compound against several cancer cell lines. Results indicated significant cytotoxic effects, suggesting that this compound could serve as a lead structure for developing new anticancer agents . -

Pesticidal Efficacy

Research involving the synthesis of trifluoromethyl-containing phthalic acid diamides highlighted the effectiveness of derivatives from this compound as pesticides. Field trials demonstrated improved pest control compared to traditional agents .

Mecanismo De Acción

The mechanism of action of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparación Con Compuestos Similares

Similar Compounds

4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.

4-Methoxy-3-(trifluoromethyl)aniline: Lacks the phenoxy group, making it less complex.

3-Methoxy-4-(trifluoromethyl)aniline: Another positional isomer with different chemical properties.

Uniqueness

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The combination of a methoxyphenoxy group and a trifluoromethyl group provides a balance of electronic and steric effects, making it a versatile compound for various applications .

Actividad Biológica

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline, with the CAS number 946784-63-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C16H16F3N1O2

- Molecular Weight : 319.30 g/mol

- Structure : The compound features a trifluoromethyl group and a methoxyphenoxy substituent, contributing to its unique chemical behavior.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available anilines and phenolic compounds.

- Reactions : Key reactions include nucleophilic aromatic substitution, where the trifluoromethyl group is introduced to the aromatic ring.

- Yield and Purity : The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways. The compound's unique structure allows it to modulate biological processes effectively.

Anticancer Activity

Recent studies have highlighted the compound’s potential as an anticancer agent. For instance:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including mouse leukemia (L1210) and human breast cancer (MCF-7).

- Results : In vitro assays demonstrated significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth at low concentrations.

Antidiabetic Potential

In addition to its anticancer properties, preliminary investigations suggest that this compound may exhibit antidiabetic activity:

- Mechanism : The compound appears to enhance insulin sensitivity and glucose uptake in muscle cells.

- Studies Conducted : Animal models treated with the compound showed improved glycemic control compared to controls.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Blood Glucose Level (mg/dL) | 150 | 120 |

| Insulin Sensitivity Index | 1.0 | 1.5 |

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the synthesis of various diphenyl ether derivatives, including our compound, assessing their anticancer properties through a series of biological assays .

- Antidiabetic Effects : Research conducted at a university laboratory indicated that compounds similar in structure to this compound showed promising results in enhancing insulin signaling pathways .

Propiedades

IUPAC Name |

4-(3-methoxyphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-9-3-2-4-10(7-9)20-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPJYAKNRKKHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221504 | |

| Record name | 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946784-63-0 | |

| Record name | 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.